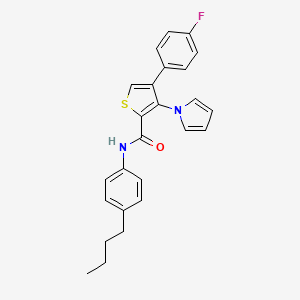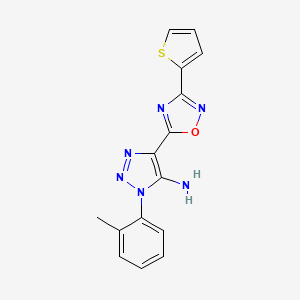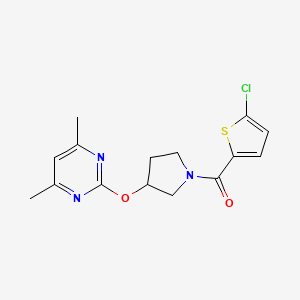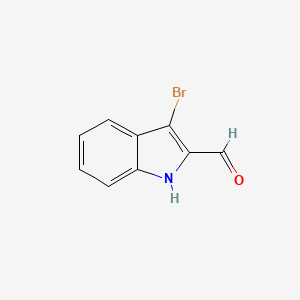
5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological and pharmacological activities. In
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) Applications
A study by Changsheng Wang et al. (2001) focuses on the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems, including those with pyridine moieties, for use in organic light-emitting diodes (OLEDs). These materials were evaluated as hole-blocking layers in OLED devices, showing improved efficiency compared to devices without these materials (Wang et al., 2001).
Electron-Transporting and Exciton-Blocking Materials
Cheng-Hung Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives for use as electron transporters and hole/exciton blockers in blue, green, and red phosphorescent OLEDs. The materials demonstrated high efficiency, reduced driving voltages, and excellent external quantum efficiencies, indicative of their potential in improving OLED performance (Shih et al., 2015).
Antimicrobial Applications
A study by Hacer Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to compounds with potential antimicrobial activities. This work illustrates the applicability of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer Evaluation
N. Y. Megally Abdo and M. Kamel (2015) synthesized oxadiazoles, thiadiazoles, and triazoles derivatives to evaluate their anticancer activities. The study identified compounds with significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives (Abdo & Kamel, 2015).
Eigenschaften
IUPAC Name |
5-propan-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXFPZFXUDWTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)





![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)
![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)


![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-tert-butylpyridazine](/img/structure/B2642612.png)
![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)